2-Dodecylfuran
Overview
Description
2-n-Dodecylfuran is an organic compound with the molecular formula C₁₆H₂₈O. It is a derivative of furan, where a dodecyl group is attached to the second carbon of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-n-Dodecylfuran can be synthesized through several methods. One common approach involves the alkylation of furan with dodecyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethyl sulfoxide .
Industrial Production Methods
In industrial settings, the production of 2-n-Dodecylfuran may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes purification steps such as distillation or chromatography to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-n-Dodecylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
2-n-Dodecylfuran has several scientific research applications:
Biology: Similar compounds have shown antibacterial efficacy, inhibiting the growth of Mycobacterium species.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-n-Dodecylfuran involves its interaction with molecular targets and pathways within biological systems. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Dodecylfuran: A closely related compound with similar chemical properties and applications.
2-Octylfuran: Another furan derivative with a shorter alkyl chain, used in similar applications.
2-Decylfuran: A furan derivative with a decyl group, also used in the synthesis of surfactants and other organic compounds.
Uniqueness
2-n-Dodecylfuran is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in the synthesis of surfactants and other materials that require specific hydrophobic characteristics .
Properties
IUPAC Name |
2-dodecylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHOIEWPPPNUFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502709 | |
Record name | 2-Dodecylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75308-12-2 | |
Record name | 2-Dodecylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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